1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
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Overview
Description
1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound. It is primarily used as an intermediate in organic synthesis and medicinal chemistry . The molecular formula of this compound is C8H12O2 .
Synthesis Analysis
The synthesis of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone involves several steps. In organic synthesis transformations, the ketone carbonyl group in 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecular structure of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds in the molecule .Chemical Reactions Analysis
The chemical reactions involving 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone are diverse. As mentioned earlier, the ketone carbonyl group in this compound can undergo various transformations, including reactions with Wittig reagents and reduction to a hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is 140.1797 . Further information about its physical and chemical properties was not found in the retrieved sources.properties
IUPAC Name |
1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLYIEVUOKBWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC=C(O1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone |
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